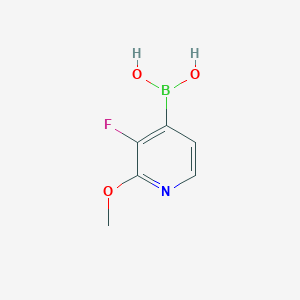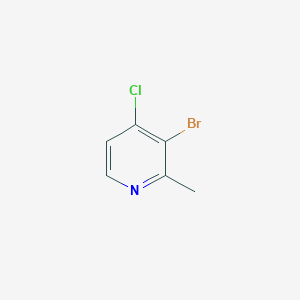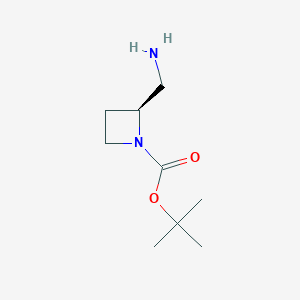
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid
Overview
Description
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . This compound is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . Its canonical SMILES representation is B(C1=C(C(=NC=C1)OC)F)(O)O .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a topological polar surface area of 62.6 Ų . The compound is considered to be a Lewis acid, with a pKa value between 4 and 10 .
Scientific Research Applications
Catalysis in Amide Formation : Arnold et al. (2008) synthesized derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including 3-fluoro and 3-methoxy systems, for use as catalysts in direct amide formation between carboxylic acids and amines. These catalysts showed improved reactivity under ambient conditions, demonstrating their potential in green chemistry applications (Arnold et al., 2008).
Fluorescence Quenching Studies : Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohol environments using aniline as a quencher. This study provided insights into the conformational changes of these molecules in different solvent environments, which is valuable for designing fluorescent sensors (Geethanjali et al., 2015).
Binding with Biological Diols : Brooks et al. (2018) explored the binding constants of various boronic acids, including derivatives similar to (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, with biologically relevant diols like sorbitol, fructose, and glucose. This research is crucial for applications in sensing, delivery, and materials chemistry, especially in biologically relevant contexts (Brooks et al., 2018).
Boronic Acid-Diol Complexation : Melavanki et al. (2018) studied the fluorescence quenching mechanism of 2-methoxypyridin-3-yl-3-boronic acid in various solvents. The static quenching mechanism observed offers valuable information for sensor design in diverse fields (Melavanki et al., 2018).
BODIPY Chromophore Modifications : Gabe et al. (2006) synthesized BODIPY derivatives, including 4-methoxy-substituted variants, and found improved solubility and altered electrochemical properties. These modifications are significant for developing novel fluorescence probes based on photoinduced electron transfer mechanisms (Gabe et al., 2006).
Safety and Hazards
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biomolecules like peptides, proteins, vitamins, and nucleic acids .
Mode of Action
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This forms a new carbon-carbon bond, enabling the synthesis of complex organic compounds .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds . They can also participate in the construction of therapeutically useful bioconjugates .
Pharmacokinetics
It’s known that boronic acids, in general, have relatively stable and environmentally benign properties , which may influence their bioavailability.
Result of Action
Boronic acids are known to be valuable building blocks in organic synthesis , and their use can lead to the formation of complex organic compounds with potential therapeutic applications .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling reactions, in which boronic acids are commonly used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
(3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAQIISIRPULKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1598387-84-8 | |
| Record name | (3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)



![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)
![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)

![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)

